methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14992710
InChI: InChI=1S/C20H20N2O7S/c1-10-13(8-16(23)22-20-21-11(9-30-20)5-17(24)28-4)19(25)29-15-7-12(26-2)6-14(27-3)18(10)15/h6-7,9H,5,8H2,1-4H3,(H,21,22,23)
SMILES:
Molecular Formula: C20H20N2O7S
Molecular Weight: 432.4 g/mol

methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC14992710

Molecular Formula: C20H20N2O7S

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C20H20N2O7S
Molecular Weight 432.4 g/mol
IUPAC Name methyl 2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C20H20N2O7S/c1-10-13(8-16(23)22-20-21-11(9-30-20)5-17(24)28-4)19(25)29-15-7-12(26-2)6-14(27-3)18(10)15/h6-7,9H,5,8H2,1-4H3,(H,21,22,23)
Standard InChI Key XRKVRRICPCSQHG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)OC

Introduction

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound integrates a chromenone (coumarin) core, thiazole ring, and ester functionality, making it a candidate for diverse pharmacological applications. Below, we present a detailed exploration of its chemical properties, synthesis pathways, and potential applications.

Synthesis Pathway

The synthesis of methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps:

  • Preparation of the Chromenone Core:

    • The chromenone nucleus is synthesized by condensation of substituted salicylaldehydes with β-ketoesters under acidic conditions.

    • Dimethoxy and methyl substituents are introduced to enhance electron density and stability.

  • Formation of the Thiazole Ring:

    • The thiazole moiety is prepared via cyclization of α-haloketones with thiourea in ethanol.

  • Coupling Reaction:

    • The chromenone derivative is coupled with the thiazole derivative using acetic acid as a linker.

    • The reaction proceeds through nucleophilic substitution and amidation.

  • Esterification:

    • The final step involves esterification using methanol and acidic catalysts to yield the target compound.

Spectroscopic Characterization

The compound can be characterized using the following techniques:

TechniqueCharacteristic Peaks/Features
FTIRPeaks for ester (C=O stretch ~1730 cm⁻¹), amide (N-H stretch ~3300 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹).
NMR (¹H & ¹³C)Signals for methoxy groups (~3.8 ppm), aromatic protons (~6–8 ppm), and ester carbon (~170 ppm).
Mass SpectrometryMolecular ion peak at m/z = 390 corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry

The combination of chromenone and thiazole frameworks makes this compound a promising candidate for drug development:

  • Drug Design:

    • Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it suitable for enzyme inhibition studies.

  • Antioxidant Therapy:

    • Potential use in preventing oxidative stress-related diseases such as neurodegeneration and cardiovascular disorders .

  • Antimicrobial Agents:

    • Structural analogs have shown efficacy against resistant bacterial strains .

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